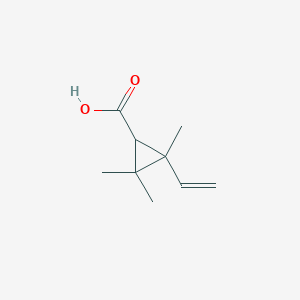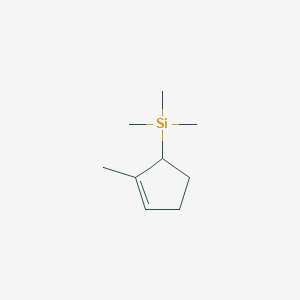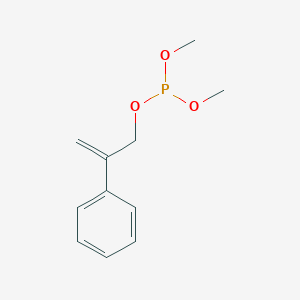![molecular formula C15H29N3 B14323009 N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide CAS No. 109359-61-7](/img/structure/B14323009.png)
N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide is a compound that features a piperidine ring, a cyclohexane ring, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 3-(piperidin-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboximidamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or cyclohexane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carboximidamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: Compounds like N-[3-(piperidin-1-yl)propyl]cycloheptanamine share structural similarities and may exhibit similar chemical properties.
Cyclohexane derivatives: Compounds with cyclohexane rings and functional groups similar to carboximidamide.
Uniqueness: N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
109359-61-7 |
|---|---|
Molekularformel |
C15H29N3 |
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
N'-(3-piperidin-1-ylpropyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H29N3/c16-15(14-8-3-1-4-9-14)17-10-7-13-18-11-5-2-6-12-18/h14H,1-13H2,(H2,16,17) |
InChI-Schlüssel |
QLZLTJPQOMWRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=NCCCN2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)





![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)




